molecular formula C13H13NO2S B13941756 n-Methylbiphenyl-4-sulfonamide CAS No. 36901-22-1

n-Methylbiphenyl-4-sulfonamide

Cat. No.: B13941756
CAS No.: 36901-22-1
M. Wt: 247.31 g/mol
InChI Key: MJLRZWZHJVJXKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Methylbiphenyl-4-sulfonamide is an organosulfur compound that belongs to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methylbiphenyl-4-sulfonamide typically involves the reaction of biphenyl-4-sulfonyl chloride with methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

Biphenyl-4-sulfonyl chloride+MethylamineThis compound+HCl\text{Biphenyl-4-sulfonyl chloride} + \text{Methylamine} \rightarrow \text{this compound} + \text{HCl} Biphenyl-4-sulfonyl chloride+Methylamine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

n-Methylbiphenyl-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

n-Methylbiphenyl-4-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-Methylbiphenyl-4-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as a competitive inhibitor of enzymes that utilize p-aminobenzoic acid (PABA) in the synthesis of folic acid. This inhibition disrupts the production of DNA in bacteria, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Methylbiphenyl-4-sulfonamide is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other sulfonamides. Its biphenyl group provides additional stability and potential for further functionalization .

Properties

CAS No.

36901-22-1

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

N-methyl-4-phenylbenzenesulfonamide

InChI

InChI=1S/C13H13NO2S/c1-14-17(15,16)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10,14H,1H3

InChI Key

MJLRZWZHJVJXKA-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.